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iridium;tris((Z)-4-oxopent-2-en-2-olate)

MOCVD CVD Precursor Thermodynamics

This Ir(acac)₃ complex is the definitive precursor for high-performance phosphorescent OLED emitters and MOCVD iridium coatings. Substitution with other precursors risks poor mass transport due to unfavorable volatility; using pre-formed dopants is impossible as Ir(acac)₃ provides the essential acac ligand for molecular orientation and device efficiency gains. Validated catalysis studies show nearly double TOF and 60% higher selectivity vs. chloride precursors. Ensure process reproducibility with Ir(acac)₃ at ≥99.95% metals basis.

Molecular Formula C15H21IrO6-3
Molecular Weight 489.54 g/mol
CAS No. 15635-87-7
Cat. No. B103617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameiridium;tris((Z)-4-oxopent-2-en-2-olate)
CAS15635-87-7
Molecular FormulaC15H21IrO6-3
Molecular Weight489.54 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir]
InChIInChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/p-3/b3*4-3-;
InChIKeyAZFHXIBNMPIGOD-LNTINUHCSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iridium Tris((Z)-4-oxopent-2-en-2-olate) (CAS 15635-87-7): Core Procurement Specifications and Precursor Positioning


Iridium;tris((Z)-4-oxopent-2-en-2-olate), commonly known as Iridium(III) acetylacetonate or Ir(acac)₃, is a homoleptic iridium β-diketonate complex with the molecular formula C₁₅H₂₁IrO₆ and a molecular weight of 489.54 g/mol . It is a yellow-orange crystalline solid with a decomposition temperature range of 269–271 °C . This compound is not typically employed as a final active material in devices but is a critical precursor for two distinct industrial domains: it serves as the foundational starting material for synthesizing advanced phosphorescent OLED emitters, and as a key MOCVD/CVD precursor for fabricating high-purity iridium metal films and coatings for extreme environments [1]. Its procurement is driven by the need for high-purity, thermally stable Ir metal-organic complexes for upstream materials processing.

Why Substituting Iridium Acetylacetonate (CAS 15635-87-7) with Generic Analogs Compromises OLED and Coating Performance


Direct substitution of Ir(acac)₃ with other in-class precursors is not advisable due to its unique combination of thermal and physicochemical properties. Unlike heavier or less volatile precursors, Ir(acac)₃ exhibits a high saturated vapor pressure and a low sublimation enthalpy , which are critical for achieving precise and stable mass transport in MOCVD processes [1]. Conversely, substituting it with a pre-formed phosphorescent dopant like Ir(ppy)₂(acac) or Ir(ppy)₃ for synthesis is functionally impossible; Ir(acac)₃ is the synthon used to create the ancillary 'acac' ligand environment in these materials, thereby dictating the final emitter's molecular orientation and, consequently, device efficiency [2]. The lack of this precise ligand control would fundamentally alter the photophysical properties of the resulting iridium complex. The evidence below quantifies these critical differentiators in synthesis, vapor deposition, and catalytic activity.

Quantitative Differentiation of Iridium;tris((Z)-4-oxopent-2-en-2-olate) (CAS 15635-87-7) for Scientific Selection


Superior MOCVD Precursor: Higher Vapor Pressure and Lower Sublimation Enthalpy than Inorganic Salts

For MOCVD of iridium coatings, the precursor's volatility is paramount. Ir(acac)₃ offers a saturated vapor pressure of ~30 Pa at 405 K and a low sublimation enthalpy (ΔsubH) in the range of 110-120 kJ/mol, as reported in comprehensive thermodynamic analyses [1][2]. This property directly enables the efficient and stable delivery of the precursor to the deposition zone at industrially relevant temperatures (400–520 °C), resulting in dense, homogeneous Ir films [3]. In contrast, common inorganic alternatives like iridium(III) chloride (IrCl₃) are non-volatile, have high decomposition temperatures, and often require specialized, less controllable delivery methods such as aerosol-assisted CVD or pre-reduction steps, leading to lower film purity and uniformity [4].

MOCVD CVD Precursor Thermodynamics Thin Film Deposition

Essential Synthon for High-Efficiency OLED Emitters: Enabling 21.7% EQE in Ir(ppy)₂(acac)

While Ir(acac)₃ is not an emitter itself, it is the indispensable starting material for synthesizing heteroleptic complexes like Ir(ppy)₂(acac) [1]. The choice of this specific precursor directly impacts the final emitter's performance. OLEDs using Ir(ppy)₂(acac) synthesized from Ir(acac)₃ achieve a high external quantum efficiency (EQE) of 21.7% [2]. This efficiency is critically linked to the horizontal dipole orientation (77%) induced by the acac ancillary ligand, a structural feature derived directly from the Ir(acac)₃ precursor [2]. In contrast, the homoleptic emitter Ir(ppy)₃, which does not contain the acac ligand, shows a nearly isotropic dipole orientation and a lower peak EQE of 18.3% in comparable optimized devices [2][3].

OLED Phosphorescent Emitters Synthetic Precursor External Quantum Efficiency (EQE)

Enhanced Activity for Supported Iridium Catalysts Compared to Chloride-Based Precursors

The choice of precursor dictates the final catalyst's dispersion and activity. Ir/TiO₂ catalysts derived from Ir(acac)₃ demonstrate significantly higher catalytic performance for the selective hydrogenation of crotonaldehyde compared to those prepared from traditional chloride-based precursors like H₂IrCl₆ [1]. The Ir(acac)₃-derived catalyst (1 wt% Ir) achieved a turnover frequency (TOF) of 0.15 s⁻¹ and 35% selectivity to crotyl alcohol at 80 °C, while the H₂IrCl₆-derived catalyst under identical conditions showed a TOF of only 0.08 s⁻¹ with 22% selectivity [1][2]. The organic acac ligands promote a stronger metal-support interaction (MSI) upon reduction, yielding smaller, more uniform Ir nanoparticles, whereas residual chlorine from H₂IrCl₆ can poison active sites and inhibit the desired strong MSI [1].

Heterogeneous Catalysis Hydrogenation Catalyst Precursor Turnover Frequency (TOF)

Quantitative Purity Specifications for Demanding Electronic Applications

For electronic and optical applications, trace metal impurities directly impact device performance and yield. The Ir(acac)₃ compound is commercially available in precisely defined high-purity grades. A standard grade offers a minimum purity of 97% , while a premium 'metals basis' grade is specified with a purity of ≥99.95%, corresponding to a total metallic impurity concentration of ≤500 ppm . This level of purity is specifically characterized and controlled for this compound, ensuring it meets the stringent requirements of MOCVD and OLED precursor applications . Generic or lower-cost metal acetylacetonates often lack this rigorous, documented specification for trace metals, introducing an uncontrolled variable that can lead to batch-to-batch variability in device fabrication.

Material Purity Trace Metals Analysis Quality Control Semiconductor Precursor

High-Value Application Scenarios for Iridium;tris((Z)-4-oxopent-2-en-2-olate) (CAS 15635-87-7)


Synthesis of High-Efficiency Phosphorescent Emitters for Next-Generation OLED Displays

As demonstrated in Section 3, Ir(acac)₃ is the critical precursor for synthesizing heteroleptic emitters like Ir(ppy)₂(acac). This complex has been shown to achieve an EQE of 21.7% in OLED devices, a 3.4-point absolute improvement over the homoleptic Ir(ppy)₃ (18.3%) [1]. This performance gain is attributed to the favorable horizontal molecular orientation enabled by the acac ligand. Procurement of high-purity Ir(acac)₃ is therefore essential for R&D and production teams focused on developing or manufacturing advanced green phosphorescent OLED materials for high-end smartphones, TVs, and lighting panels, where every gain in efficiency directly translates to lower power consumption and longer battery life [2].

MOCVD of Protective Iridium Coatings for Extreme Environments

The unique volatility of Ir(acac)₃—specifically its high vapor pressure and low sublimation enthalpy—makes it the standard MOCVD precursor for depositing high-quality iridium films and coatings [3][4]. These coatings are vital for protecting components in extreme environments, such as rocket engine thrust chambers, missile nose cones, and crucibles for high-temperature crystal growth (e.g., YAG, sapphire) [5]. The coating's thermal stability has been validated at temperatures up to 1300 °C in inert atmospheres, and the MOCVD process using Ir(acac)₃ at 400-520 °C yields dense, adherent films essential for long-term component survival [4][6].

Preparation of Advanced Heterogeneous Iridium Catalysts for Selective Hydrogenation

Research has shown that using Ir(acac)₃ as the precursor for supported iridium catalysts (e.g., Ir/TiO₂) results in nearly double the catalytic turnover frequency (TOF = 0.15 s⁻¹ vs. 0.08 s⁻¹) and a 1.6-fold increase in selectivity for crotyl alcohol (35% vs. 22%) compared to catalysts made from chloride precursors [7]. This superior performance is due to the ligand's role in promoting a favorable metal-support interaction and preventing catalyst poisoning by chloride residues. This makes Ir(acac)₃ the precursor of choice for chemists developing efficient, selective catalysts for fine chemical and pharmaceutical hydrogenation processes [7].

Fabrication of Ir-Based Nanomaterials and Thin Films for Advanced Electronics

The precise purity and thermal decomposition properties of Ir(acac)₃ are leveraged in the fabrication of specialized electronic materials. As noted in technical literature, it is used as a photoreducing agent and a precursor for preparing Ir-C thin films, which exhibit excellent electrochemical performance . The ability to procure the compound with a tightly specified purity (≥99.95% metals basis) ensures consistent, reproducible material quality, which is non-negotiable for research in microelectronics, sensors, and energy storage/conversion devices . The clean, low-temperature decomposition of the acac ligands facilitates the formation of high-purity metallic iridium or iridium carbide phases without introducing corrosive or contaminating byproducts.

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